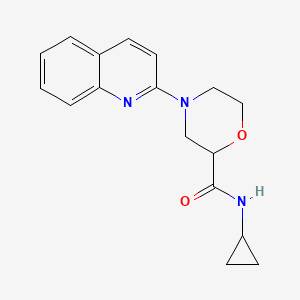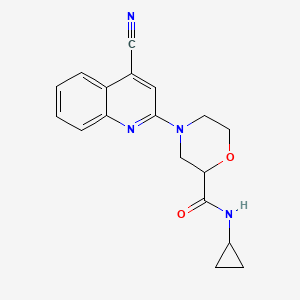![molecular formula C17H21N7 B6472001 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640873-51-2](/img/structure/B6472001.png)
3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile” is a heterocyclic compound . Heterocyclic compounds are a significant class of organic compounds, and they are rapidly increasing in number due to extensive synthetic research . They have a wide range of uses in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A novel series of thiazolidinone derivatives have been synthesized from an intermediate compound . The condensation reaction of this intermediate with different aldehyde derivatives were performed to give Schiff base derivatives, which after cyclization gave thiazolidinones .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction methods . For example, in the case of 4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC), the pyrrolidine and pyridine rings adopt half-chair and planar conformations, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cyclization . These reactions lead to the formation of Schiff base derivatives and thiazolidinones .Future Directions
Heterocyclic compounds like “3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile” have a wide range of uses in the field of medicinal chemistry . Therefore, extensive synthetic research is being conducted to increase the number of such compounds . Future research may focus on exploring the therapeutic potential of these compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases , and cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . These kinases play crucial roles in cell proliferation and survival, making them key targets in cancer therapy.
Mode of Action
These compounds typically bind to the kinase domain of their target proteins, inhibiting their activity and leading to a decrease in cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and survival, given its potential targets. Inhibition of tyrosine kinases, CDK4, and ARK5 can disrupt cell cycle progression and induce apoptosis, leading to a reduction in tumor growth .
Result of Action
The result of this compound’s action would likely be a reduction in cell proliferation and an induction of apoptosis in tumor cells . This could lead to a decrease in tumor size and potentially contribute to cancer treatment.
Biochemical Analysis
Biochemical Properties
3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are involved in cellular signaling pathways. The interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and influence the catalytic activity. Additionally, this compound can bind to specific protein domains, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their activity. For example, it can inhibit tyrosine kinases by competing with ATP for binding to the kinase domain, leading to reduced phosphorylation of downstream targets. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over time due to hydrolysis or oxidation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular signaling and promote cell survival, while at high doses, it can induce cytotoxicity and apoptosis. Threshold effects have been observed, where a specific concentration of the compound is required to achieve a significant biological response. Toxic or adverse effects, such as liver and kidney damage, have been reported at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with cofactors, such as NADPH, is essential for the metabolic processing of this compound, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters, such as ABC transporters, which facilitate its movement across cellular membranes. Binding proteins, such as albumin, can also influence its distribution by sequestering the compound and affecting its bioavailability. The localization and accumulation of this compound within specific tissues can impact its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-13-11-16(22(2)3)21-17(20-13)24-9-7-23(8-10-24)15-5-4-6-19-14(15)12-18/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJAHWNCTKUJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(N=CC=C3)C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471922.png)
![3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471923.png)

![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471929.png)
![2-(pyrrolidine-1-carbonyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine](/img/structure/B6471943.png)
![4-{1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471947.png)
![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471955.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471963.png)
![3-chloro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine](/img/structure/B6471966.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6471967.png)
![4-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B6471994.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472010.png)

![5-chloro-4,6-dimethyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine-3-carbonitrile](/img/structure/B6472029.png)
